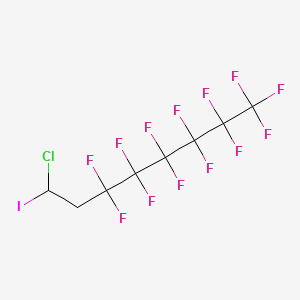

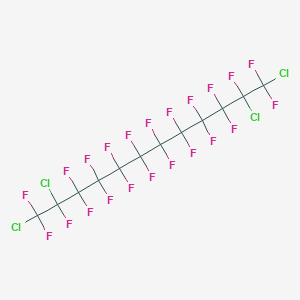

8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane

Overview

Description

8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane is a chemical compound that is widely used in scientific research. It is a fluorinated organic compound that has a unique structure and properties. This chemical compound is used in various fields of research such as medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

Halogen Bond Donor in Crystal Engineering

- Halogen bonding is a non-covalent interaction between a halogen atom (such as iodine) and an electron-rich species. 8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane acts as a halogen bond donor compound. Researchers have investigated its cocrystallization with other molecules, such as methyldiphenylphosphine oxide (mdppo), to understand crystal engineering and design novel materials .

Fluorous Phase Extraction of Cesium Iodide

- In combination with a calixcrown compound, 8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane forms a “binary host” system. This system has been employed for the isolation of cesium iodide from aqueous to fluorous phases. Such applications are relevant in separation science and environmental remediation .

Intermediates in Organic Fluoride Synthesis

- 8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane belongs to a class of polyfluorinated iodine alkanes (PFIs). PFIs serve as crucial intermediates in the synthesis of organic fluoride products. Researchers have explored their use in creating various fluorinated compounds, including fluorinated alcohols, thiol derivatives, carboxylic acids, and sulfonyl chlorides .

Fluorinated Surface-Active Agents

- Due to its perfluoroalkyl iodine structure, this compound finds applications in the production of fluorinated surfactants and surface-active agents. These agents are used in diverse fields, including coatings, lubricants, and specialty chemicals .

Fluorine-Containing Reagents for Surface Modification

- Researchers have investigated 8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane as a reagent for surface modification. Its unique fluorine content makes it valuable for altering material surfaces, enhancing properties like hydrophobicity, chemical resistance, and anti-fouling characteristics .

Potential Estrogenic Effects

- Although not directly related to scientific research, it’s worth noting that this compound has been shown to have potential estrogenic effects. Further studies are needed to explore this aspect fully .

Mechanism of Action

Target of Action

This compound is a type of polyfluorinated iodine alkane , which are known to be important intermediates in the synthesis of organic fluoride products .

Mode of Action

It is known that the iodine in its structure is more likely to undergo substitution reactions, leading to the formation of various fluorinated intermediates .

Biochemical Pathways

It is known that polyfluorinated iodine alkanes can be used in the production of fluorinated surfactants and other fine fluorinated chemicals .

Pharmacokinetics

It is known that the compound is volatile , which could influence its absorption and distribution. It is soluble in chloroform and slightly soluble in methanol , which could also affect its bioavailability.

Result of Action

It has been shown to have potential estrogenic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it could easily evaporate under certain conditions, potentially affecting its stability and efficacy. Furthermore, its solubility in different solvents could influence its action in different environments.

properties

IUPAC Name |

8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF13I/c9-2(23)1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSZYGJIYJRLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

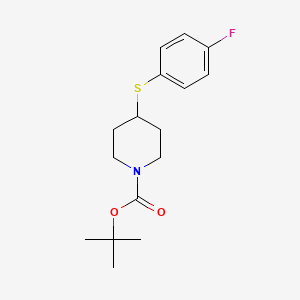

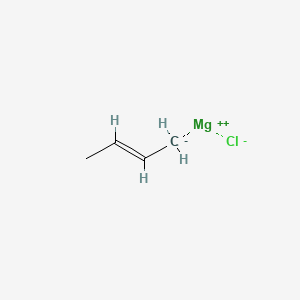

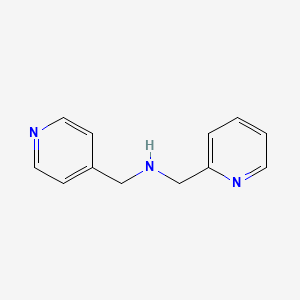

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3,5-di(trifluoromethyl)phenyl]-2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3040674.png)

![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)